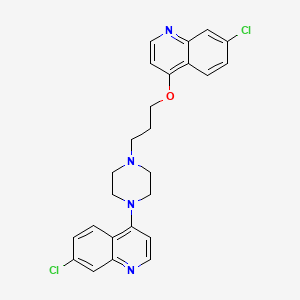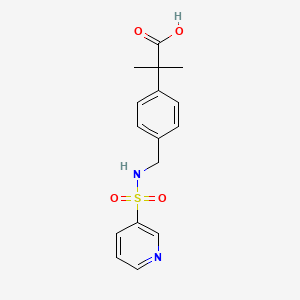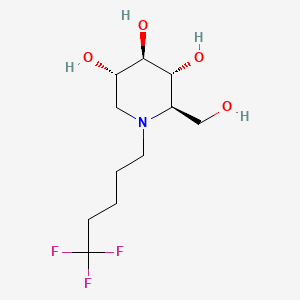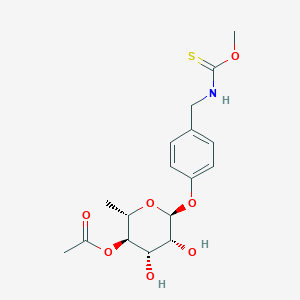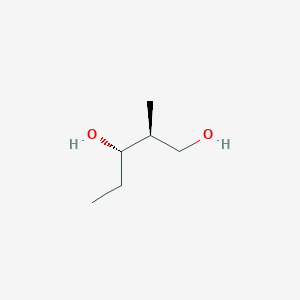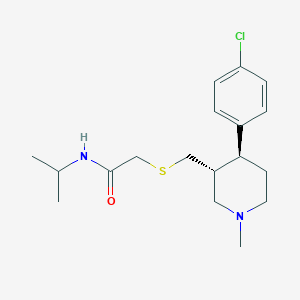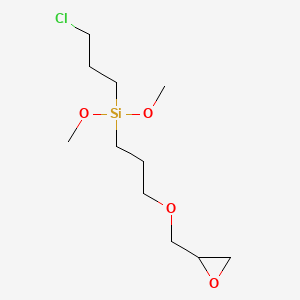
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is an organosilicon compound with the molecular formula C11H23ClO4Si. This compound is characterized by the presence of both chloropropyl and oxiranylmethoxy groups attached to a silicon atom. It is commonly used in various chemical applications due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane typically involves the reaction of (3-chloropropyl)dimethoxysilane with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3−Chloropropyl)dimethoxysilane+Glycidol→(3−Chloropropyl)dimethoxy−(3−(oxiranylmethoxy)propyl)silane
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For catalyzing ring-opening reactions.
Water or Alcohols: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Ring-Opened Products: Such as diols or amino alcohols.
Silanols: From hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce reactive groups.
Biology
In biological research, this compound is used to functionalize biomolecules and surfaces, enabling the study of interactions at the molecular level.
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of (3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane involves its reactivity with various nucleophiles and electrophiles. The chloropropyl group can undergo substitution reactions, while the oxirane ring can participate in ring-opening reactions. These reactions enable the compound to form covalent bonds with other molecules, thereby modifying surfaces or creating new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
(3-Chloropropyl)dimethoxy-(3-(oxiranylmethoxy)propyl)silane is unique due to the presence of both chloropropyl and oxiranylmethoxy groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group.
Propiedades
Número CAS |
71808-64-5 |
|---|---|
Fórmula molecular |
C11H23ClO4Si |
Peso molecular |
282.83 g/mol |
Nombre IUPAC |
3-chloropropyl-dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H23ClO4Si/c1-13-17(14-2,7-3-5-12)8-4-6-15-9-11-10-16-11/h11H,3-10H2,1-2H3 |
Clave InChI |
SHHJBXUNQPONIK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOCC1CO1)(CCCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


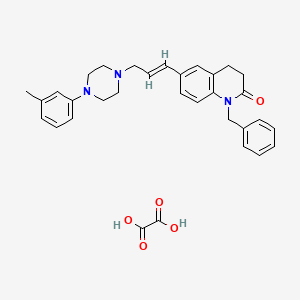
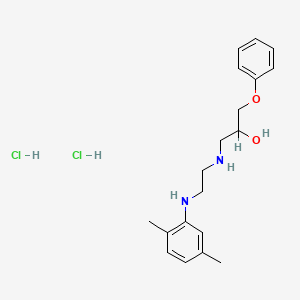
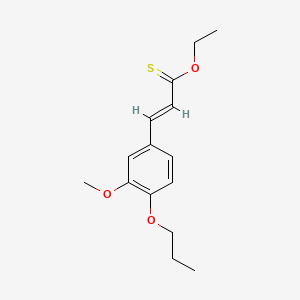
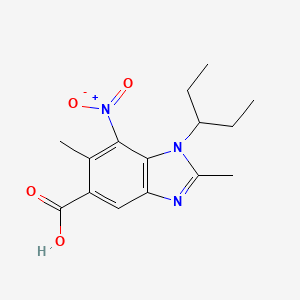
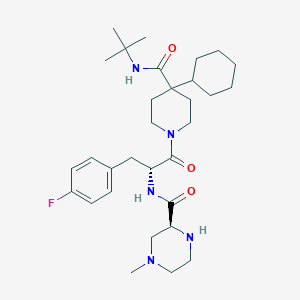
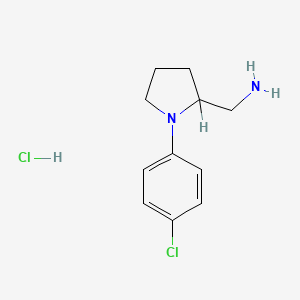
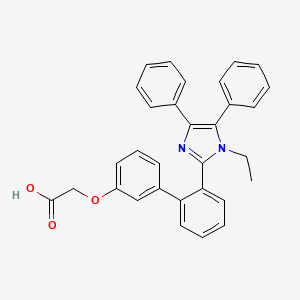
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
